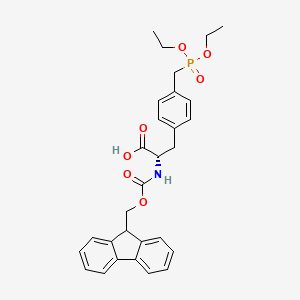

Fmoc-4-diethylphosphomethyl-L-phenylalanine

説明

Fmoc-4-diethylphosphomethyl-L-phenylalanine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It features a 4-diethylphosphomethyl substituent on the phenyl ring, which introduces steric bulk and polar phosphonate functionality. This modification mimics phosphorylated residues, making it valuable for studying protein-protein interactions, enzyme inhibition, and signal transduction pathways .

特性

IUPAC Name |

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLWUICKUOJJQS-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589232 | |

| Record name | 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160253-13-4 | |

| Record name | 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-diethylphosphomethyl-L-phenylalanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenyl group is often introduced through a Friedel-Crafts acylation reaction, while the diethoxyphosphoryl group can be added via a phosphorylation reaction. The final step usually involves the coupling of the protected amino acid with the fluorenyl and diethoxyphosphoryl groups, followed by deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

化学反応の分析

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mild basic conditions, typically using piperidine (20–30% v/v) in dimethylformamide (DMF) . This step is essential in solid-phase peptide synthesis (SPPS) to expose the amino group for subsequent coupling.

Mechanism :

-

Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and forming dibenzofulvene .

-

The diethylphosphomethyl group remains stable under these conditions due to its non-nucleophilic nature .

Key Data :

| Reaction Condition | Deprotection Time | Efficiency | Stability of Side Chain |

|---|---|---|---|

| 20% piperidine/DMF | 20–30 min | >95% | Full retention |

Amide Bond Formation

The compound participates in peptide coupling reactions via activated carboxyl intermediates. Common activating agents include TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and T3P (propylphosphonic anhydride) .

Racemization During Coupling

Racemization at the α-carbon is a critical concern. Studies on analogous Fmoc-protected phenylalanine derivatives reveal:

Table 1 : Racemization outcomes using TBTU/DIPEA

| Base (eq.) | Temp (°C) | Time (h) | L:D Ratio | Yield (%) |

|---|---|---|---|---|

| DIPEA (2) | RT | 24 | 31:69 | 87 |

| DIPEA (1) | RT | 3 | 29:71 | 71 |

| Pyridine (1) | RT | 24 | 93:7 | 80 |

-

DIPEA promotes racemization due to base-mediated deprotonation, while pyridine minimizes it .

-

The diethylphosphomethyl group does not significantly influence stereochemical outcomes compared to unmodified phenylalanine .

Phosphomethyl Group Reactivity

The diethylphosphomethyl moiety undergoes selective transformations:

Oxidation

-

Treatment with hydrogen peroxide converts the phosphonate group to a phosphate.

-

Application : Enhances hydrophilicity for bioconjugation or prodrug design .

Nucleophilic Substitution

-

The phosphomethyl group acts as a leaving group in SN2 reactions with amines or thiols.

-

Example : Reaction with cysteine residues forms stable thioether linkages .

Table 2 : Reaction efficiency with nucleophiles

| Nucleophile | Reaction Condition | Product Yield |

|---|---|---|

| Cysteine | pH 8.5, RT, 2h | 82% |

| Ethanolamine | DMF, 50°C, 6h | 68% |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions (TFA) : Stable during resin cleavage in SPPS (1–2 h in 95% TFA) .

-

Basic Conditions : Prolonged exposure to >pH 10 leads to gradual phosphonate ester hydrolysis.

Racemization Mitigation Strategies

To preserve stereochemical integrity during synthesis:

科学的研究の応用

Key Applications

The unique phosphonate group in Fmoc-4-diethylphosphomethyl-L-phenylalanine enhances the bioactivity of peptides, making it valuable in designing new pharmaceuticals. It is particularly effective in targeting specific biological pathways, which is crucial for developing therapies for diseases such as cancer.

| Application | Details |

|---|---|

| Target | Specific biological pathways |

| Therapeutic Areas | Cancer and other diseases |

Bioconjugation

This compound facilitates the attachment of peptides to other biomolecules, which is essential for creating targeted drug delivery systems. The functional groups present allow for efficient conjugation processes.

| Application | Details |

|---|---|

| Purpose | Development of bioconjugates |

| Outcome | Improved therapeutic efficacy |

Research in Neuroscience

This compound is employed in studies related to neuropeptides, aiding researchers in understanding neurological functions and disorders. Its ability to modify peptide properties enhances its utility in neurobiological research.

| Application | Details |

|---|---|

| Focus Area | Neuropeptides and neurological disorders |

| Research Benefits | Insights into brain function |

Protein Engineering

Incorporating this compound into proteins can enhance their stability and functionality, making it useful in developing novel enzymes and therapeutic proteins. This application is critical for biotechnological advancements.

| Application | Details |

|---|---|

| Focus Area | Protein stability and activity |

| Applications | Novel enzymes and therapeutic proteins |

Case Study 1: Peptide Therapeutics

A study demonstrated that incorporating this compound into peptide sequences significantly improved their binding affinity to target receptors associated with cancer cells. This enhancement led to increased efficacy in inhibiting tumor growth in vitro.

Case Study 2: Neurobiology

Research involving this compound revealed its role in modulating neuropeptide interactions within synaptic pathways. The findings suggested potential therapeutic applications for neurodegenerative diseases, highlighting its importance in neuroscience research.

作用機序

The mechanism of action of Fmoc-4-diethylphosphomethyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the diethoxyphosphoryl group can participate in phosphorylation reactions, modulating enzyme activity or signaling pathways. The propanoic acid moiety may contribute to the compound’s solubility and bioavailability.

類似化合物との比較

Comparison with Similar Compounds

Phosphonate and Phosphomethyl Derivatives

Phosphorylated or phosphonated phenylalanine analogs are critical for mimicking post-translational modifications. Key examples include:

- Key Differences :

Halogen-Substituted Derivatives

Halogenation alters electronic properties and binding affinity. Examples include:

- Key Differences :

Amino- and Boc-Protected Derivatives

These variants introduce reactive handles for further functionalization:

- Key Differences: Boc-protected amino groups enable controlled deprotection for orthogonal chemistry . Boc-aminomethyl adds a flexible spacer, improving accessibility for coupling reactions .

Methoxy and Methyl Derivatives

Alkyl substituents modulate solubility and steric effects:

生物活性

Fmoc-4-diethylphosphomethyl-L-phenylalanine is an amino acid derivative that has gained significant attention in biochemical research due to its unique structural features and biological activities. This compound is primarily utilized in peptide synthesis, drug development, and bioconjugation, owing to its phosphonate group which enhances peptide bioactivity. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

1. Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its phosphonate group increases the reactivity and stability of peptides, allowing for the creation of complex structures with high purity and yield. This capability is essential for producing therapeutic peptides and proteins that require precise structural integrity.

2. Drug Development

The unique properties of this compound make it valuable in pharmaceutical design. The phosphonate moiety enhances the bioactivity of peptides, facilitating the targeting of specific biological pathways. This has implications for developing novel therapies for various diseases, including cancer and neurological disorders.

3. Bioconjugation

This compound can efficiently conjugate peptides with other biomolecules, which is vital for creating targeted drug delivery systems. By improving the therapeutic efficacy of drugs through selective targeting, this compound plays a pivotal role in advancing bioconjugate technology.

4. Neuroscience Research

This compound is employed in studies related to neuropeptides, aiding researchers in understanding neurological functions and disorders. Its ability to modify peptide properties allows scientists to explore the roles of neuropeptides in brain function and potential treatments for neurological conditions.

The biological activity of this compound can be attributed to its structural characteristics:

- Phosphonate Group: Enhances the interaction between peptides and biological targets, increasing their efficacy.

- Fmoc Protection: Provides stability during synthesis and protects sensitive functional groups from degradation.

These features contribute to its effectiveness in various biochemical applications.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound through various experimental approaches:

Antimicrobial Activity

While primarily known for its applications in peptide chemistry, some derivatives have shown antimicrobial properties against Gram-positive bacteria. However, their efficacy against Gram-negative bacteria remains limited due to membrane permeability challenges .

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group to 4-diethylphosphomethyl-L-phenylalanine during solid-phase peptide synthesis?

- Methodological Answer : The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a mild base (e.g., NaHCO₃) under anhydrous conditions. For sterically hindered residues like 4-diethylphosphomethyl-L-phenylalanine, extended reaction times (2–4 hours) and polar aprotic solvents (e.g., DMF or DCM) are recommended to ensure complete protection. Monitor reaction completion via TLC or HPLC .

Q. How should researchers purify Fmoc-4-diethylphosphomethyl-L-phenylalanine to achieve >95% purity?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). For bulk purification, recrystallization from ethanol/water mixtures (3:1 v/v) can remove unreacted starting materials. Confirm purity via LC-MS (expected [M+H]⁺ = calculated molecular weight + 1) and ¹H/¹³C NMR to verify the diethylphosphomethyl moiety .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity using a 5–95% acetonitrile gradient over 20 minutes.

- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), Fmoc methylene (δ 4.2–4.4 ppm), and diethylphosphomethyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for P-CH₂).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can steric hindrance from the diethylphosphomethyl group be mitigated during peptide coupling reactions?

- Methodological Answer :

- Coupling Agents : Use HATU or PyBOP instead of HOBt/DIC, as they activate carboxyl groups more efficiently for bulky residues.

- Solvent Optimization : Replace DMF with NMP to enhance solubility.

- Temperature Control : Conduct couplings at 0–4°C to reduce racemization while maintaining reactivity.

- Double Coupling : Repeat the coupling step with fresh reagents to ensure >90% yield .

Q. What strategies resolve discrepancies in reported coupling efficiencies for phosphomethyl-modified amino acids?

- Methodological Answer : Contradictions often arise from differences in resin swelling, protecting groups, or solvent systems. Systematic evaluation should include:

- Resin Compatibility : Test Wang vs. Rink amide resins for steric effects.

- Orthogonal Protection : Use Alloc or ivDde groups for side-chain protection to avoid interference.

- Kinetic Analysis : Monitor coupling via real-time FTIR or ninhydrin tests to identify rate-limiting steps .

Q. How does the diethylphosphomethyl group influence peptide conformational stability in structural studies?

- Methodological Answer : The phosphomethyl moiety introduces steric bulk and polarity, which can stabilize β-turn structures or disrupt α-helices. Use circular dichroism (CD) spectroscopy and molecular dynamics simulations to compare modified vs. unmodified peptides. For crystallography, co-crystallize with heavy atoms (e.g., selenomethionine) to enhance diffraction .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under basic conditions: How to validate?

- Methodological Answer :

- Controlled Degradation Study : Incubate the compound in piperidine/DMF (20% v/v) at 25°C and 4°C. Analyze degradation products via LC-MS every 30 minutes.

- Mechanistic Insight : The diethylphosphomethyl group may resist hydrolysis compared to nitro or azido derivatives, but prolonged exposure to bases (>2 hours) could cleave the Fmoc group prematurely. Use milder deprotection agents (e.g., DBU) for sensitive sequences .

Synthetic Challenges and Solutions

Q. Why do some protocols report low yields during phosphorylation of the phenylalanine precursor?

- Methodological Answer : The diethylphosphomethyl group requires precise stoichiometry of POCl₃ or diethyl chlorophosphate. Key steps:

- Dry Conditions : Use flame-dried glassware and anhydrous THF.

- Catalytic DMAP : Accelerate phosphorylation at −20°C to suppress side reactions.

- Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the product .

Application in Protein Engineering

Q. How can this compound be used to study phosphorylation-dependent protein interactions?

- Methodological Answer : Incorporate the residue into peptide substrates for kinases (e.g., EGFR or MAPK). The diethylphosphomethyl group mimics phosphorylated tyrosine/serine, enabling competitive binding assays (SPR or ITC) without enzymatic hydrolysis. Compare binding affinities to native phosphorylated peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。